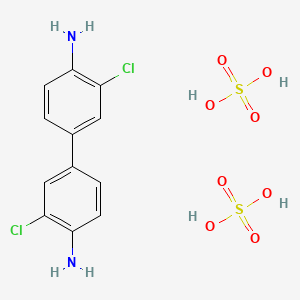

3,3'-Dichlorobenzidine sulfate

CAS No.: 64969-34-2

Cat. No.: VC17189777

Molecular Formula: C12H14Cl2N2O8S2

Molecular Weight: 449.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64969-34-2 |

|---|---|

| Molecular Formula | C12H14Cl2N2O8S2 |

| Molecular Weight | 449.3 g/mol |

| IUPAC Name | 4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |

| Standard InChI | InChI=1S/C12H10Cl2N2.2H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;2*1-5(2,3)4/h1-6H,15-16H2;2*(H2,1,2,3,4) |

| Standard InChI Key | PMZNABNRKYMIKT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

3,3'-Dichlorobenzidine sulfate (CAS No. 91-94-1) is the sulfate salt of 3,3'-dichlorobenzidine, a biphenyl diamine derivative with two chlorine substituents at the 3-positions of each benzene ring. The molecular formula of the base compound, 3,3'-dichlorobenzidine, is , yielding a molecular weight of 253.13 g/mol . Upon sulfation, the compound forms a dihydrochloride or sulfate salt, depending on the reaction conditions. The sulfate variant is characterized by enhanced aqueous solubility due to ionic dissociation, a property critical for its industrial processing .

Crystallographic and Solubility Properties

The sulfate salt crystallizes in a monoclinic lattice, with hydrogen bonding between the sulfate anions and protonated amine groups stabilizing the structure. Solubility in water at 25°C is approximately 3.1 × 10³ µg/L , though this increases markedly under acidic conditions. The compound’s log octanol-water partition coefficient (log ) of 3.51 indicates moderate hydrophobicity, influencing its environmental distribution and bioavailability.

Synthesis and Industrial Production

The synthesis of 3,3'-dichlorobenzidine sulfate is a multistep process involving the benzidine rearrangement, a reaction central to the production of aromatic diamines.

Continuous Process Optimization

A patented method (US5208376A) describes a continuous production system using 2,2'-dichlorohydrazobenzene as the precursor . The reaction is conducted in a cascade of stirred reactors under controlled conditions:

-

Temperature: 36–40°C during rearrangement, elevated to 90–95°C for phase separation.

-

Catalyst: Sodium salt of alkyl (C₈–C₂₃) polyglycol ether sulfate (0.5–2.0 wt%), which stabilizes the suspension and ensures conveyability .

-

Acid Concentration: 60–65% aqueous sulfuric acid, optimizing proton availability while preventing viscosity-induced handling issues.

The process achieves yields exceeding 80% by mass, with the sulfate salt precipitated via hydrochloric acid addition and purified through recrystallization .

Table 1: Key Reaction Parameters for 3,3'-Dichlorobenzidine Sulfate Synthesis

| Parameter | Value/Range | Source |

|---|---|---|

| Residence Time | 1–3 hours | |

| Sulfuric Acid Concentration | 60–65% | |

| Catalyst Loading | 0.5–2.0 wt% | |

| Yield (Based on Hydrazobenzene) | 88–89% |

Physicochemical Properties and Environmental Behavior

Vapor Pressure and Atmospheric Fate

With a vapor pressure of at 25°C , 3,3'-dichlorobenzidine sulfate exhibits negligible volatility. Particulate-phase transport dominates atmospheric dispersion, with dry deposition being the primary removal mechanism.

Toxicological and Health Hazard Assessment

Carcinogenicity and Genotoxicity

The International Programme on Chemical Safety (IPCS) classifies 3,3'-dichlorobenzidine as a Group 2B carcinogen (possibly carcinogenic to humans) based on sufficient evidence of bladder and hepatocellular tumors in rodent studies . Mechanistically, the compound undergoes metabolic activation to form DNA-reactive intermediates, inducing frameshift mutations and chromosomal aberrations .

Table 2: Toxicity Benchmarks for 3,3'-Dichlorobenzidine

| Endpoint | Value | Source |

|---|---|---|

| Reference Dose (RfD) | ||

| TD₀.₀₅ (Carcinogenic Potency) | 0.74–1.4 mg/kg/day | |

| Permissible Exposure Limit (PEL) | Not established |

Occupational Exposure and Risk Mitigation

Industrial Applications and Regulatory Status

Dye and Pigment Manufacturing

3,3'-Dichlorobenzidine sulfate serves as a diazo component in the synthesis of azo dyes, imparting lightfastness and color intensity to textiles and plastics. Its derivatives, such as C.I. Pigment Yellow 12 and C.I. Pigment Red 38, dominate the market for printing inks and coatings .

Global Regulatory Frameworks

-

United States: Regulated under the Toxic Substances Control Act (TSCA) and designated as a hazardous air pollutant (HAP) under the Clean Air Act .

-

European Union: Listed in Annex XIV of REACH, requiring authorization for use due to persistent, bioaccumulative, and toxic (PBT) properties .

Environmental Impact and Remediation Strategies

Ecotoxicology

Aquatic toxicity studies reveal acute effects on Daphnia magna at concentrations as low as 0.12 mg/L, with chronic exposure causing reproductive impairment . Sediment-bound residues pose long-term risks to benthic organisms, necessitating monitored natural recovery (MNR) in contaminated sites.

Advanced Oxidation Processes (AOPs)

Pilot-scale treatment using UV/H₂O₂ achieves >90% degradation of 3,3'-dichlorobenzidine sulfate within 120 minutes, with mineralization confirmed via total organic carbon (TOC) analysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume